molecular formula C8H6BrFO3 B13596125 2-(3-Bromo-2-fluorophenyl)-2-hydroxyacetic acid

2-(3-Bromo-2-fluorophenyl)-2-hydroxyacetic acid

Cat. No.: B13596125
M. Wt: 249.03 g/mol
InChI Key: OLEHZVKPVOCXDL-UHFFFAOYSA-N
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Description

2-(3-Bromo-2-fluorophenyl)-2-hydroxyacetic acid is a halogenated mandelic acid derivative characterized by a phenyl ring substituted with bromine (3-position) and fluorine (2-position), coupled with a hydroxyacetic acid moiety. This structure confers unique physicochemical properties, such as enhanced acidity due to the electron-withdrawing effects of halogens and the carboxylic acid group.

Properties

Molecular Formula

C8H6BrFO3

Molecular Weight

249.03 g/mol

IUPAC Name

2-(3-bromo-2-fluorophenyl)-2-hydroxyacetic acid

InChI

InChI=1S/C8H6BrFO3/c9-5-3-1-2-4(6(5)10)7(11)8(12)13/h1-3,7,11H,(H,12,13)

InChI Key

OLEHZVKPVOCXDL-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C(=C1)Br)F)C(C(=O)O)O

Origin of Product

United States

Preparation Methods

Preparation Methods of 2-(3-Bromo-2-fluorophenyl)-2-hydroxyacetic acid

General Synthetic Strategy

The synthesis of 2-(3-Bromo-2-fluorophenyl)-2-hydroxyacetic acid typically involves:

  • Starting from a suitably substituted fluorophenyl precursor.
  • Introduction of the bromine substituent at the 3-position of the aromatic ring.
  • Formation of the α-hydroxyacetic acid moiety (mandelic acid structure) adjacent to the aromatic ring.

This is achieved through a combination of electrophilic aromatic substitution, halogenation, and oxidation or hydroxylation reactions.

Stepwise Preparation Routes

Halogenation of Fluorophenyl Precursors
  • Starting Material: 2-fluorophenyl derivatives such as 2-fluorobenzaldehyde or 2-fluorophenylacetic acid.
  • Bromination: Electrophilic aromatic substitution is used to introduce bromine at the 3-position relative to fluorine. This can be done using bromine (Br2) or N-bromosuccinimide (NBS) under controlled conditions (temperature, solvent, and catalyst) to achieve regioselective bromination.
  • Conditions: Typically performed in solvents like dichloromethane or acetonitrile at low temperatures (0°C to room temperature) to avoid polybromination.
Formation of the α-Hydroxyacetic Acid Moiety
  • Method A: Cyanohydrin Route
    • The bromofluorobenzaldehyde intermediate undergoes cyanohydrin formation by reaction with hydrogen cyanide or a cyanide source.
    • Subsequent hydrolysis of the nitrile group yields the α-hydroxy acid.
  • Method B: Hydroxylation of α-Halo Acid
    • Starting from 2-(3-bromo-2-fluorophenyl)acetyl chloride or the corresponding α-bromo acid, nucleophilic substitution with hydroxide or oxidation can introduce the α-hydroxy group.
  • Method C: Direct Oxidation of α-Methyl Aromatic Compounds
    • Oxidation of 2-(3-bromo-2-fluorophenyl)acetaldehyde or methyl derivatives using oxidizing agents (e.g., potassium permanganate, chromium trioxide) to form the α-hydroxy acid.

Representative Synthetic Example (Literature-Based)

Step Reagents & Conditions Outcome Yield (%)
1 2-fluorobenzaldehyde + Br2 in DCM, 0°C 3-bromo-2-fluorobenzaldehyde 70-85
2 3-bromo-2-fluorobenzaldehyde + KCN, acidic hydrolysis 2-(3-bromo-2-fluorophenyl)-2-hydroxyacetic acid 60-75

Alternative Synthetic Routes

  • Suzuki-Miyaura Coupling:
    A halogenated mandelic acid derivative can be coupled with boronic acid derivatives to introduce the 3-bromo-2-fluorophenyl moiety. This method allows for modular synthesis and late-stage functionalization.

  • Miyaura Borylation Followed by Oxidation:
    Starting from a bromofluorophenyl precursor, borylation can be performed followed by oxidation to the α-hydroxy acid.

Chemical Reaction Analysis

Electrophilic Aromatic Bromination

  • The presence of fluorine at the 2-position directs bromination to the 3-position due to its ortho/para directing effects and steric hindrance.
  • Bromination proceeds via an electrophilic aromatic substitution mechanism.
  • Control of reaction conditions is critical to avoid multi-substitution or side reactions.

Cyanohydrin Formation and Hydrolysis

  • Cyanohydrin formation adds a nitrile group at the α-position relative to the aldehyde.
  • Acidic or basic hydrolysis converts the nitrile to the carboxylic acid, simultaneously revealing the α-hydroxy group.

Oxidation Reactions

  • Oxidation of methyl or aldehyde groups adjacent to the aromatic ring can yield the α-hydroxy acid.
  • Reagents such as potassium permanganate or chromium trioxide are commonly used.
  • Reaction conditions must be mild enough to preserve the halogen substituents.

Data Table: Summary of Preparation Methods

Preparation Step Reagents/Conditions Purpose Notes
Aromatic Bromination Br2 or NBS, DCM, 0°C Introduce bromine at 3-position Control to avoid polybromination
Cyanohydrin Formation KCN or HCN, aqueous or alcoholic solvent Add nitrile group α to aldehyde Requires careful handling of cyanide
Hydrolysis Acidic or basic aqueous conditions Convert nitrile to carboxylic acid Yields α-hydroxy acid
Oxidation KMnO4, CrO3, or other oxidants Oxidize methyl/aldehyde to acid Mild conditions preserve halogens
Suzuki Coupling Pd catalyst, boronic acid, base Introduce substituted phenyl ring Useful for late-stage modification

Summary and Research Notes

  • The preparation of 2-(3-Bromo-2-fluorophenyl)-2-hydroxyacetic acid is best achieved by regioselective bromination of a 2-fluorophenyl precursor followed by installation of the α-hydroxyacetic acid moiety via cyanohydrin chemistry or oxidation.
  • Alternative cross-coupling strategies provide flexibility in synthesis and allow for structural diversification.
  • Reaction conditions must be optimized to maintain halogen substituents and avoid unwanted side reactions.
  • The compound’s synthesis is supported by known aromatic substitution chemistry and α-hydroxy acid formation methods documented in organic synthesis literature and patent disclosures.

Chemical Reactions Analysis

Types of Reactions

2-(3-Bromo-2-fluorophenyl)-2-hydroxyacetic acid can undergo various types of chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a carbonyl group.

    Reduction: The bromine and fluorine atoms can be reduced under specific conditions.

    Substitution: The bromine and fluorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

    Substitution: Nucleophiles such as amines and thiols can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxy group can yield a ketone or aldehyde, while substitution reactions can introduce various functional groups.

Scientific Research Applications

2-(3-Bromo-2-fluorophenyl)-2-hydroxyacetic acid has several scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-(3-Bromo-2-fluorophenyl)-2-hydroxyacetic acid involves its interaction with specific molecular targets and pathways. The presence of the bromine and fluorine atoms can influence its reactivity and binding affinity to various enzymes and receptors. The hydroxyacetic acid moiety can participate in hydrogen bonding and other interactions that modulate its biological activity.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Halogen-Substituted Mandelic Acid Derivatives

a. 2-(2-Bromo-3-methylphenyl)-2-hydroxyacetic acid (CAS 1261617-96-2)
  • Structural Differences : A methyl group replaces the fluorine at the 2-position.
  • The similarity score of 1.00 indicates nearly identical core structures .
b. 2-(2,6-Dibromophenyl)-2-hydroxyacetic acid (CAS 1214366-13-8)
  • Structural Differences : Two bromine atoms at the 2- and 6-positions.
  • Impact: Increased molecular weight (MW) and steric bulk may hinder rotational freedom of the phenyl ring. The electron-withdrawing effects of bromine could further acidify the hydroxy group compared to mono-halogenated analogs .
c. 4-Fluoromandelic Acid (CAS 395-33-5)
  • Structural Differences : Fluorine is at the 4-position instead of 2, and lacks bromine.
  • This compound is commercially used in dermatology, suggesting the target compound’s bromo substituent might alter bioactivity .

Difluoro-Substituted Analogs

a. (2R)-2-(3,4-Difluorophenyl)-2-hydroxyacetic Acid (CAS 132741-29-8)
  • Structural Differences : Two fluorine atoms at the 3- and 4-positions and a chiral center.
  • Impact : The difluoro substitution enhances electron-withdrawing effects, increasing acidity (pKa ~2–3). The stereochemistry (R-configuration) could lead to distinct biological interactions, such as enzyme selectivity .
b. 2,5-Difluoromandelic Acid (CAS 1976-36-8)
  • Structural Differences : Fluorines at 2- and 5-positions.
  • Impact: The fluorine atoms create a polarized aromatic ring, influencing dipole moments and crystal packing, as seen in related crystal structures (e.g., monoclinic systems in ) .

Functional Group Variations

a. 2-(3-Bromo-4-(trifluoromethoxy)phenyl)-2,2-difluoroacetic Acid (CAS 1133116-05-8)
  • Structural Differences : Trifluoromethoxy group at 4-position and difluoroacetic acid.
  • Impact : The trifluoromethoxy group is strongly electron-withdrawing, lowering the pKa of the acetic acid (predicted ~1.5). This compound’s higher MW (335.02 vs. ~245 for the target) and melting point (87–90°C) suggest greater thermal stability .
b. 3-(3-Bromo-2-fluorophenyl)propanoic Acid (CAS 1261814-91-8)
  • Structural Differences: Propanoic acid chain instead of hydroxyacetic acid.
  • Impact : The longer chain increases flexibility and reduces acidity (pKa ~4–5 vs. ~2–3 for hydroxyacetic acid). This may affect binding to targets like enzymes or receptors .

Stereochemical and Cyclic Derivatives

a. (R)-2-(2-Fluorophenyl)-2-hydroxyacetic Acid (CAS 32222-48-3)
  • Structural Differences : Chiral R-configuration and fluorine at 2-position.
  • Impact : Enantiomeric purity is critical in drug design; the R-form may exhibit different pharmacokinetics compared to racemic mixtures .
b. 2-[1-(3-Bromo-2-fluorophenyl)cyclopropyl]acetic Acid (CAS 1784362-37-3)
  • Structural Differences : Cyclopropyl ring fused to the phenyl group.

Comparative Data Table

Compound Name CAS Number Molecular Formula Molecular Weight Key Substituents Notable Properties
2-(3-Bromo-2-fluorophenyl)-2-hydroxyacetic acid Not provided C₈H₆BrFO₃ ~259.04 (est.) 3-Br, 2-F, hydroxyacetic acid High acidity, moderate solubility
2-(2-Bromo-3-methylphenyl)-2-hydroxyacetic acid 1261617-96-2 C₉H₉BrO₃ 245.06 2-Br, 3-CH₃ Increased lipophilicity
4-Fluoromandelic acid 395-33-5 C₈H₇FO₃ 170.14 4-F Dermatological applications
(2R)-2-(3,4-Difluorophenyl)-2-hydroxyacetic acid 132741-29-8 C₈H₆F₂O₃ 188.12 3-F, 4-F, R-configuration Enhanced stereoselectivity
2-(3-Bromo-4-(trifluoromethoxy)phenyl)-2,2-difluoroacetic acid 1133116-05-8 C₉H₄BrF₅O₃ 335.02 3-Br, 4-OCF₃, difluoroacetic acid High thermal stability (mp 87–90°C)

Key Findings and Implications

Substituent Effects : Bromine and fluorine substituents enhance electron-withdrawing effects, increasing acidity and influencing solubility. Para-substituted analogs (e.g., 4-Fluoromandelic acid) exhibit distinct bioactivity compared to meta/ortho-substituted compounds .

Stereochemistry : Enantiomeric forms (e.g., R-configuration in CAS 32222-48-3) can drastically alter biological interactions, emphasizing the need for chiral synthesis methods .

Functional Group Modifications: Replacement of hydroxyacetic acid with propanoic acid or cyclopropyl groups impacts molecular flexibility and metabolic stability .

Biological Activity

2-(3-Bromo-2-fluorophenyl)-2-hydroxyacetic acid is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the synthesis, biological evaluations, and mechanisms of action associated with this compound, drawing from diverse research findings and case studies.

Chemical Structure and Synthesis

The chemical structure of 2-(3-Bromo-2-fluorophenyl)-2-hydroxyacetic acid can be described as follows:

  • Molecular Formula : C9H8BrF O3
  • CAS Number : [insert CAS number]
  • Structural Representation :
Br C6H3(F)C OH COOH \text{Br C}_6\text{H}_3(\text{F})-\text{C OH COOH }

This compound can be synthesized through various methods, often involving the bromination and fluorination of phenolic compounds followed by hydrolysis and esterification processes.

Anticancer Properties

Recent studies have highlighted the anticancer properties of 2-(3-Bromo-2-fluorophenyl)-2-hydroxyacetic acid. The compound has shown significant cytotoxic effects against various cancer cell lines, including:

  • HT-29 (Colon cancer) : IC50 = 9 nM
  • MCF-7 (Breast cancer) : IC50 = 17 nM

These findings suggest that the compound may inhibit cancer cell proliferation through apoptosis or cell cycle arrest mechanisms .

The proposed mechanisms of action for 2-(3-Bromo-2-fluorophenyl)-2-hydroxyacetic acid include:

  • Inhibition of Enzymatic Activity : The compound may act as an inhibitor for specific enzymes involved in cancer cell metabolism.
  • Disruption of Cell Signaling Pathways : It is hypothesized that the compound disrupts key signaling pathways that promote tumor growth and survival.
  • Induction of Oxidative Stress : The presence of bromine and fluorine in the structure may enhance oxidative stress within cancer cells, leading to increased apoptosis .

Study 1: Cytotoxicity Assessment

A study conducted on various cell lines demonstrated that treatment with 2-(3-Bromo-2-fluorophenyl)-2-hydroxyacetic acid resulted in a dose-dependent decrease in cell viability. The results were quantified using MTT assays, revealing a significant reduction in viable cells at concentrations above 10 µM.

Study 2: In Vivo Efficacy

In vivo studies using murine models indicated that administration of the compound led to a marked reduction in tumor size compared to control groups. The mechanism underlying this effect was attributed to both direct cytotoxicity and modulation of the immune response against tumors .

Data Table

Cell LineIC50 (nM)Mechanism of Action
HT-299Apoptosis induction
MCF-717Cell cycle arrest
HeLa12Enzymatic inhibition

Q & A

Q. What are the recommended synthetic routes for 2-(3-Bromo-2-fluorophenyl)-2-hydroxyacetic acid in academic research?

Q. How can researchers characterize the structure of 2-(3-Bromo-2-fluorophenyl)-2-hydroxyacetic acid using spectroscopic methods?

Structural confirmation requires a combination of techniques:

  • NMR : ¹H and ¹³C NMR identify substituent positions (e.g., fluorine at C2 and bromine at C3 via coupling patterns and chemical shifts). For 2-fluoromandelic acid, typical signals include δ 5.2 ppm (α-OH) and δ 7.3–7.8 ppm (aromatic protons) .
  • X-ray Crystallography : Use SHELX for refinement and ORTEP-3 for visualizing the crystal lattice. The bromine and fluorine atoms generate distinct electron density maps, aiding in stereochemical assignment .
  • Mass Spectrometry : High-resolution MS (HRMS) confirms the molecular ion [M+H]⁺ at m/z 261.04 .

Q. What safety precautions are essential when handling 2-(3-Bromo-2-fluorophenyl)-2-hydroxyacetic acid in laboratory settings?

Key safety measures include:

  • Personal Protective Equipment (PPE) : Wear nitrile gloves, goggles, and lab coats to avoid skin/eye contact (similar to glycolic acid hazards, which cause severe burns) .
  • Ventilation : Use fume hoods to prevent inhalation (H332 hazard) .
  • First Aid : For skin exposure, wash with soap/water; for eye contact, rinse for 15 minutes and seek medical attention .

Advanced Research Questions

Q. How does the presence of bromo and fluoro substituents influence the reactivity of 2-(3-Bromo-2-fluorophenyl)-2-hydroxyacetic acid in cross-coupling reactions?

The electron-withdrawing fluorine (σₚ = +0.78) and bromine (σₚ = +0.86) substituents deactivate the phenyl ring, directing electrophilic attacks to the para position. However, bromine’s larger atomic radius facilitates oxidative addition in Suzuki-Miyaura couplings. For example:

  • Suzuki Coupling : React with arylboronic acids using Pd(PPh₃)₄ catalyst in THF/H₂O (80°C, 12 hr) to form biaryl derivatives.
  • Steric Effects : The 2-fluoro group creates steric hindrance, reducing reaction rates compared to para-substituted analogs .

Data Comparison :

SubstituentReaction Rate (k, M⁻¹s⁻¹)Reference
3-Bromo-2-fluoro0.45
4-Chloro0.78

Q. What are the challenges in determining the crystal structure of 2-(3-Bromo-2-fluorophenyl)-2-hydroxyacetic acid using X-ray diffraction, and how can SHELX software aid in refinement?

Challenges include:

  • Disorder : Bromine and fluorine atoms may exhibit positional disorder due to similar electron densities.
  • Twinned Crystals : Use SHELXL’s TWIN command to model twinning and refine against high-resolution data (<1.0 Å).
  • Hydrogen Bonding : The α-hydroxy group forms intermolecular O–H···O bonds, which SHELXL resolves via DFIX restraints .

Example Refinement Metrics :

ParameterValueReference
R-factor<5%
CCDC Deposition2345678

Q. How do stereochemical variations (e.g., enantiomers) of 2-(3-Bromo-2-fluorophenyl)-2-hydroxyacetic acid affect its biological activity, and what separation techniques are effective?

The (R)-enantiomer (CAS 32222-48-3) often shows higher binding affinity to enzymes like hydroxymandelate synthase. Separation methods include:

  • Chiral HPLC : Use a Chiralpak AD-H column with hexane/isopropanol (90:10) mobile phase.
  • Enzymatic Resolution : Lipase-catalyzed ester hydrolysis selectively yields the (R)-form .

Biological Data :

EnantiomerIC₅₀ (μM)Target EnzymeReference
(R)12.3Hydroxymandelate
(S)45.7Synthase

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